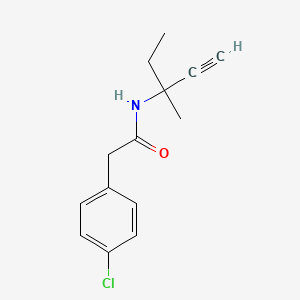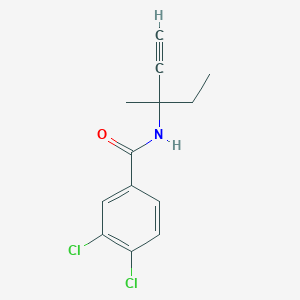![molecular formula C18H18N2O5 B4298966 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298966.png)
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
Overview
Description
3-[(3,4-Dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound characterized by the presence of both aromatic and aliphatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves a multi-step process:
Nitration of Benzene Derivative: The initial step involves the nitration of a benzene derivative to introduce a nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Acylation: The next step is the Friedel-Crafts acylation of the nitrated benzene derivative with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting acylated product undergoes amidation with an appropriate amine to form the amide linkage.
Alkylation: Finally, the compound is alkylated with a suitable alkylating agent to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitro and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dimethylbenzoyl)amino]-3-phenylpropanoic acid: Lacks the nitro group, which may affect its reactivity and biological activity.
3-[(3,4-Dimethylbenzoyl)amino]-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group in a different position, potentially altering its properties.
3-[(3,4-Dimethylbenzoyl)amino]-3-(2-nitrophenyl)propanoic acid: Another positional isomer with different chemical and biological characteristics.
Uniqueness
The unique combination of the nitro and amide groups in 3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid provides distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-6-7-14(8-12(11)2)18(23)19-16(10-17(21)22)13-4-3-5-15(9-13)20(24)25/h3-9,16H,10H2,1-2H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQTOABNUTDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERIDIN-2-YL}PYRIDINE](/img/structure/B4298887.png)
![N-[(ADAMANTAN-1-YL)METHYL]-5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4298889.png)
![N-[(ADAMANTAN-1-YL)METHYL]-3-BROMO-5-(5-BROMOFURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4298900.png)
![[4-(1-adamantyl)piperazino][5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B4298902.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B4298908.png)
![3-[(3-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298909.png)


![4-[3-(4-bromobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298941.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298957.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298964.png)
![3-(2,6-DICHLOROPHENYL)-5-METHYL-N-(2-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4298969.png)
![4-{4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}-3-(TRIFLUOROMETHYL)ANILINE](/img/structure/B4298971.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4298974.png)
